7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound with the molecular formula C9H10ClN3O2S and a molecular weight of 259.71 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is a solid at room temperature and has a boiling point of approximately 422.2°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzenesulfonamide with methyl isocyanate under controlled conditions . The reaction typically occurs in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the modulation of receptor activity.
Medicine: Studied for its potential therapeutic effects, including cognitive enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It acts as a partial agonist at AMPA receptors, modulating their activity and enhancing synaptic transmission . This modulation can lead to improved cognitive function and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine scaffold, used to treat hypertension.
IDRA-21: A cognitive enhancer with a similar structure but different pharmacological properties.
Uniqueness
7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and its ability to modulate AMPA receptors without significant neurotoxicity . This makes it a valuable compound for research in cognitive enhancement and neuroprotection.
Properties
Molecular Formula |
C9H10ClN3O2S |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
7-chloro-N,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C9H10ClN3O2S/c1-11-9-12-16(14,15)8-5-6(10)3-4-7(8)13(9)2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
UDWHLVRPPOZSAO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NS(=O)(=O)C2=C(N1C)C=CC(=C2)Cl |
Origin of Product |
United States |
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